molecular formula C51H40ClN3O18S2 B12283977 Ccf 2AM

Ccf 2AM

Cat. No.: B12283977
M. Wt: 1082.5 g/mol
InChI Key: CGSFXVJOWDKSJC-PCZUCLNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CCF2-AM is a lipophilic, esterified form of the CCF2 substrate, which allows it to readily enter cells. Upon entry, cleavage by endogenous cytoplasmic esterases rapidly converts CCF2-AM into its negatively charged form, CCF2 or CCF4, which is retained in the cytosol. CCF2 is a Fluorescence Resonance Energy Transfer (FRET) substrate that consists of a cephalosporin core linking 7-hydroxycoumarin to fluorescein .

Chemical Reactions Analysis

CCF2-AM undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include lipophilic ester forms and endogenous cytoplasmic esterases. The major products formed from these reactions are the negatively charged forms, CCF2 or CCF4 .

Properties

Molecular Formula

C51H40ClN3O18S2

Molecular Weight

1082.5 g/mol

IUPAC Name

acetyloxymethyl (6R,7R)-7-[[2-[(7-butanoyloxy-6-chloro-2-oxochromene-3-carbonyl)amino]acetyl]amino]-3-[(3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C51H40ClN3O18S2/c1-5-6-42(60)71-40-18-37-26(14-36(40)52)13-32(48(63)72-37)45(61)53-19-41(59)54-43-46(62)55-44(50(65)67-22-66-23(2)56)27(21-75-47(43)55)20-74-30-9-12-33-31(17-30)49(64)73-51(33)34-10-7-28(68-24(3)57)15-38(34)70-39-16-29(69-25(4)58)8-11-35(39)51/h7-18,43,47H,5-6,19-22H2,1-4H3,(H,53,61)(H,54,59)/t43-,47-/m1/s1

InChI Key

CGSFXVJOWDKSJC-PCZUCLNZSA-N

Isomeric SMILES

CCCC(=O)OC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)NCC(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)OC(=O)C)OC9=C7C=CC(=C9)OC(=O)C)OC6=O)C(=O)OCOC(=O)C)Cl

Canonical SMILES

CCCC(=O)OC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)NCC(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)OC(=O)C)OC9=C7C=CC(=C9)OC(=O)C)OC6=O)C(=O)OCOC(=O)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.